molecular formula C20H24N6O3 B2475387 N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251707-39-7

N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2475387
CAS No.: 1251707-39-7
M. Wt: 396.451
InChI Key: BODHSIVNCQEMKS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
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Biological Activity

N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a methoxyphenyl group, a piperidine moiety, and a triazolo-pyrazinone core. Its structural formula can be represented as follows:

C19H24N6O2\text{C}_{19}\text{H}_{24}\text{N}_{6}\text{O}_{2}

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit key enzymes involved in cancer progression.
  • Microtubule Destabilization : Compounds resembling this structure have demonstrated the ability to destabilize microtubules, which is crucial for cell division and proliferation.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells by enhancing caspase activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance:

  • In Vitro Studies : A study on similar pyrazole derivatives showed effective inhibition of microtubule assembly at concentrations as low as 20 µM, leading to significant apoptosis in breast cancer cells (MDA-MB-231) at 1 µM and enhanced caspase-3 activity at higher concentrations .
  • Cell Cycle Analysis : Compounds structurally related to this compound have been reported to induce cell cycle arrest in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Other Biological Activities

In addition to anticancer properties, the compound may exhibit:

  • Antibacterial Properties : Some pyrazole derivatives have shown activity against various bacterial strains.
  • Anti-inflammatory Effects : There is evidence suggesting that similar compounds can modulate inflammatory pathways.

Case Studies

Case Study 1: Anticancer Efficacy in Mice Models
A research study evaluated the efficacy of a related compound in mice models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to controls after administration of the compound at specified doses over several weeks.

Case Study 2: Pharmacokinetics and Toxicology
Another study focused on the pharmacokinetic profile of similar compounds. It was found that compounds with a methoxyphenyl group exhibited favorable absorption and distribution characteristics while maintaining low toxicity levels in animal models.

Data Tables

Activity Type Concentration (µM) Effect Observed
Microtubule Assembly2040.76% - 52.03% inhibition
Apoptosis Induction1Morphological changes in MDA-MB-231 cells
Caspase Activity101.33 - 1.57 times increase

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-14-5-4-9-24(12-14)18-19-23-26(20(28)25(19)10-8-21-18)13-17(27)22-15-6-3-7-16(11-15)29-2/h3,6-8,10-11,14H,4-5,9,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODHSIVNCQEMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.